4'-Bromo-3'-methylbiphenyl-4-carboxylic acid
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Overview
Description
4’-Bromo-3’-methylbiphenyl-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of a bromine atom at the 4’ position and a methyl group at the 3’ position on the biphenyl ring system, with a carboxylic acid functional group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methylbiphenyl-4-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of 4’-Bromo-3’-methylbiphenyl-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-methylbiphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the carboxylic acid group to an alcohol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Reduction Products: The primary alcohol derivative of the compound.
Oxidation Products: Carboxylate salts or other oxidized forms of the compound.
Scientific Research Applications
4’-Bromo-3’-methylbiphenyl-4-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-methylbiphenyl-4-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-4-carboxybiphenyl: Similar structure but lacks the methyl group at the 3’ position.
3’-Methylbiphenyl-4-carboxylic acid: Similar structure but lacks the bromine atom at the 4’ position.
4’-Chloro-3’-methylbiphenyl-4-carboxylic acid: Similar structure but has a chlorine atom instead of a bromine atom at the 4’ position.
Properties
IUPAC Name |
4-(4-bromo-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBJCOAGAKSTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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